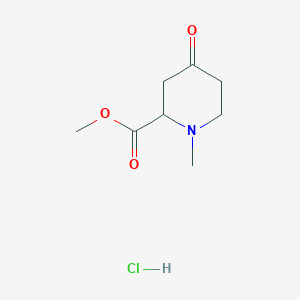

Methyl 1-methyl-4-oxopiperidine-2-carboxylate;hydrochloride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

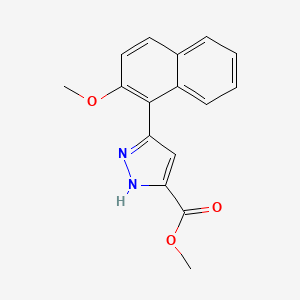

“Methyl 1-methyl-4-oxopiperidine-2-carboxylate;hydrochloride” is a chemical compound with the CAS Number: 2378501-40-5 . It has a molecular weight of 207.66 . The compound is typically stored at room temperature and is available in powder form .

Synthesis Analysis

The synthesis of similar compounds involves the addition of benzylamine to methyl acrylate under heated reflux, generating N,N-dimethyl-β-propanoate benzylamine. This is then cyclized under reflux with sodium methoxide to produce the free 1-benzyl-3-methoxycarbonyl-4-piperidone, which is then converted to the hydrochloride salt .Molecular Structure Analysis

The IUPAC name for this compound is “methyl 1-methyl-4-oxopiperidine-2-carboxylate hydrochloride” and its InChI Code is "1S/C8H13NO3.ClH/c1-9-4-3-6 (10)5-7 (9)8 (11)12-2;/h7H,3-5H2,1-2H3;1H" . This indicates the molecular structure of the compound.Wissenschaftliche Forschungsanwendungen

Enantioselective Synthesis

A significant application of related compounds involves the enantioselective synthesis of biologically active derivatives. For example, the asymmetric benzylation of methyl 4-oxo-3-piperidinecarboxylate using phase-transfer catalysts illustrates the compound's utility in creating chiral backbones for active molecules. This process is noted for its moderate enantioselectivity, mild reaction conditions, and the use of inexpensive materials, underscoring the compound's role in preparing compounds with a chiral 3-benzylpiperidine skeleton (Wang, Zhao, Xue, & Chen, 2018).

Chemical Synthesis and Derivatives

The versatility of "Methyl 1-methyl-4-oxopiperidine-2-carboxylate;hydrochloride" is also reflected in its use for synthesizing various chemical structures. Research demonstrates its application in creating 4-chloropiperidines through an environmentally benign approach, offering broad substrate scope and scalability (Ebule, Mudshinge, Nantz, Mashuta, Hammond, & Xu, 2019). Additionally, its derivative has been used as an intermediate in synthesizing potent inhibitors, highlighting its importance in medicinal chemistry and drug development (Hao, Liu, Zhang, & Chen, 2011).

Methodological Advances

Methodological advances in the synthesis of piperidine derivatives further demonstrate the compound's application in chemical research. For instance, the development of a 5 + 1 Protic Acid Assisted Aza-Pummerer Approach for synthesizing 4-chloropiperidines showcases innovative approaches to generating piperidine structures, emphasizing the compound's role in exploring new synthetic pathways (Ebule et al., 2019).

Structural and Stereochemical Studies

Structural and stereochemical investigations are another area of application. Research into the synthesis and stereochemistry of 3-azabicyclo[3.3.1]nonane derivatives from methyl (ethyl) 1-benzyl-4-oxopiperidine-3-carboxylates reveals insights into the stereochemical aspects of Michael reactions, contributing to the understanding of molecular configurations and their transformations (Vafina, Yakhina, Khakimova, Spirikhin, Galin, & Yunusov, 2003).

Safety and Hazards

The compound has been classified with the GHS07 pictogram and has a signal word of "Warning" . Hazard statements include H315, H319, and H335, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust, vapor, mist, or gas, and avoiding contact with eyes, skin, and clothing .

Eigenschaften

IUPAC Name |

methyl 1-methyl-4-oxopiperidine-2-carboxylate;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13NO3.ClH/c1-9-4-3-6(10)5-7(9)8(11)12-2;/h7H,3-5H2,1-2H3;1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CECFLXHMQOQJEG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCC(=O)CC1C(=O)OC.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14ClNO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

207.65 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(2S)-3-(4-Hydroxyphenyl)-2-[[2-(methylamino)acetyl]amino]propanoic acid;2,2,2-trifluoroacetic acid](/img/structure/B2963525.png)

![Methyl 4-{[(1-hydroxycyclohex-2-en-1-yl)methyl]carbamoyl}benzoate](/img/structure/B2963532.png)

![2-((7-acetyl-4-oxo-3-(p-tolyl)-3,4,5,6,7,8-hexahydropyrido[4',3':4,5]thieno[2,3-d]pyrimidin-2-yl)thio)-N-(2,5-difluorophenyl)acetamide](/img/structure/B2963540.png)

![4-(azepan-1-ylsulfonyl)-N-(4,6-difluorobenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)benzamide](/img/structure/B2963541.png)

![1-(4-((3-Chlorophenyl)(2-ethyl-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)methyl)piperazin-1-yl)ethanone](/img/structure/B2963542.png)

![2-[2-(4-Chlorophenyl)-5-methyl-1,3-thiazol-4-yl]acetic acid](/img/structure/B2963543.png)